molecular formula C12H11NO B129670 3-Phenoxyaniline CAS No. 3586-12-7

3-Phenoxyaniline

Cat. No. B129670
CAS RN: 3586-12-7
M. Wt: 185.22 g/mol
InChI Key: UCSYVYFGMFODMY-UHFFFAOYSA-N
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Description

3-Phenoxyaniline, also known as 3-Aminophenyl phenyl ether, is a chemical compound with the linear formula C6H5OC6H4NH2 . It has been used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . It is also used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions .


Synthesis Analysis

The synthesis of 3-Phenoxyaniline involves a reaction with 1-Butylimidazole, potassium carbonate, and copper (I) chloride in o-xylene at 140°C for 20 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 3-Phenoxyaniline is C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .


Chemical Reactions Analysis

3-Phenoxyaniline was used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . It is also used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions .


Physical And Chemical Properties Analysis

3-Phenoxyaniline is a solid substance . It has a boiling point of 329-330°C and a melting point of 41-44°C . It is slightly soluble in water .

Scientific Research Applications

Pharmaceutical Research: Potential HIV Inhibitors

3-Phenoxyaniline has been utilized in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . This application is crucial as it contributes to the development of new therapeutic agents against HIV, potentially leading to more effective treatments for patients.

Agriculture: Nanotechnology-Based Agrochemicals

While direct references to 3-Phenoxyaniline in agriculture are limited, its structural properties may allow for its incorporation into nanotechnology-based agrochemicals. These advanced formulations can improve plant growth, crop yields, and provide environmentally friendly pest management solutions .

Material Science: Synthesis of Bromopropionamide Derivatives

In material science, 3-Phenoxyaniline is used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . This compound could be a precursor for various materials with potential applications in electronics, coatings, and other advanced materials.

Chemical Synthesis: Building Block for Complex Molecules

3-Phenoxyaniline serves as a building block in chemical synthesis, particularly in the preparation of complex molecules like 4-phenoxyaniline-3′-bromopropionamide . Its role in synthesis underlines its versatility and importance in creating a wide range of chemical products.

Environmental Science: Study of Toxicity and Safety

The compound’s safety profile, including its toxicity and handling precautions, is studied within environmental science. It’s classified under hazard statements such as causing skin and eye irritation and being toxic if swallowed . Understanding these aspects is vital for its safe use in research and industry.

Safety And Hazards

3-Phenoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSYVYFGMFODMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063092
Record name Benzenamine, 3-phenoxy-
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyaniline

CAS RN

3586-12-7
Record name 3-Phenoxybenzenamine
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Record name 3-Phenoxybenzenamine
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Record name 3-Phenoxyaniline
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Record name Benzenamine, 3-phenoxy-
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Record name 3-phenoxyaniline
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Record name 3-PHENOXYBENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 3-phenoxyaniline derivatives interact with CETP and what are the downstream effects?

A1: While the exact binding mechanism remains to be fully elucidated, research suggests that the 3-phenoxy group in these molecules plays a crucial role in interacting with the CETP enzyme []. By inhibiting CETP, these compounds hinder the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) [, ]. This inhibition can potentially lead to increased HDL levels and decreased LDL levels, which are considered beneficial for cardiovascular health.

Q2: How does the structure of 3-phenoxyaniline derivatives affect their potency as CETP inhibitors?

A2: Structure-activity relationship (SAR) studies have revealed key structural features influencing the potency of 3-phenoxyaniline derivatives as CETP inhibitors. For instance, incorporating small lipophilic groups, such as alkyl, haloalkyl, haloalkoxy, and halogen moieties, at the 3, 4, or 5 position of the phenoxy ring generally enhances potency []. Conversely, the presence of electron-donating groups, hydrogen bond acceptors, polar groups, or strong electron-withdrawing groups tends to diminish inhibitory activity []. The chirality at the propanol 2-position is also crucial, with the R(+) enantiomers exhibiting significantly higher potency compared to their S(-) counterparts []. This highlights the importance of specific stereochemistry for optimal interaction with CETP.

Q3: What are the potential environmental impacts of 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen), a herbicide containing the 3-phenoxyaniline moiety?

A3: Aclonifen, a herbicide containing the 3-phenoxyaniline structure, exhibits strong sorption to soil and limited translocation in plants []. Field studies suggest it persists in soil with a half-life ranging from 19.3 to 56.5 days []. While considered relatively immobile, run-off events under dry conditions might transport Aclonifen adsorbed on sediment to surface water sources []. This highlights the need for careful usage and management to mitigate potential contamination risks.

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